1-(2-Ethoxyethyl) 2-methylindole

Catalog No.
S8603409
CAS No.
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Ethoxyethyl) 2-methylindole

Product Name

1-(2-Ethoxyethyl) 2-methylindole

IUPAC Name

1-(2-ethoxyethyl)-2-methylindole

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-3-15-9-8-14-11(2)10-12-6-4-5-7-13(12)14/h4-7,10H,3,8-9H2,1-2H3

InChI Key

DBMOPTODXSGVJW-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=CC2=CC=CC=C21)C

Molecular Architecture and Functional Groups

1-(2-Ethoxyethyl)-2-methylindole belongs to the indole alkaloid family, distinguished by its bicyclic structure comprising a benzene ring fused to a pyrrole ring. The 2-methyl group enhances electron density at the indole’s C3 position, while the 1-(2-ethoxyethyl) substituent introduces steric bulk and polarity. This substitution pattern aligns with broader trends in indole chemistry, where N-alkylation and C2 methylation are common strategies to modulate bioavailability and target affinity.

Key Structural Features:

  • Indole Core: The planar aromatic system facilitates π-π stacking interactions with biological targets, such as enzyme active sites.
  • 2-Methyl Group: Electron-donating effects increase nucleophilicity at C3, favoring electrophilic substitution reactions.
  • 1-(2-Ethoxyethyl) Chain: The ethoxy group (-OCH2CH3) enhances solubility in polar solvents, while the ethyl spacer balances lipophilicity for membrane permeability.

Spectroscopic Characterization

While direct spectroscopic data for 1-(2-ethoxyethyl)-2-methylindole are limited in publicly available literature, analogous compounds provide a foundation for prediction. For example, 1-(methoxymethyl)-2-methylindole (PubChem CID: 65364760) exhibits:

  • 1H NMR: δ 7.6–6.8 ppm (aromatic protons), δ 4.5 ppm (-OCH2-), δ 2.5 ppm (C2-CH3).
  • IR: Stretching vibrations at 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-O ether).
    These features suggest that 1-(2-ethoxyethyl)-2-methylindole would display similar signals, with additional splitting from the ethoxyethyl group’s protons.

Computational Analysis

Molecular dynamics simulations of related indoles reveal that the 2-ethoxyethyl chain adopts a gauche conformation, minimizing steric clashes with the methyl group. Density functional theory (DFT) calculations predict a dipole moment of ~2.5 D, indicating moderate polarity suitable for blood-brain barrier penetration.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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